methyl (2E,4E)-dodeca-2,4-dienoate
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Overview
Description
Methyl (2E,4E)-dodeca-2,4-dienoate is an organic compound belonging to the ester family. It is characterized by its molecular formula C13H22O2 and is known for its distinctive structure featuring two conjugated double bonds. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2E,4E)-dodeca-2,4-dienoate can be synthesized through several methods. One common approach involves the esterification of dodeca-2,4-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E,4E)-dodeca-2,4-dienoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) are often used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Dodeca-2,4-dienoic acid or dodeca-2,4-dienal.
Reduction: Methyl dodecanoate.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2E,4E)-dodeca-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2E,4E)-dodeca-2,4-dienoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The conjugated double bonds in its structure allow it to participate in electron transfer reactions, which can influence cellular processes and pathways.
Comparison with Similar Compounds
Methyl (2E,4E)-dodeca-2,4-dienoate can be compared with other similar compounds such as:
Methyl (2E,4E)-2,4-decadienoate: Both compounds have conjugated double bonds, but differ in chain length and specific applications.
Methyl (2E,4E)-2,4-hexadecadienoate: This compound has a longer carbon chain and is used in different industrial applications.
Methyl (2E,4Z)-2,4-decadienoate: The difference in the configuration of double bonds leads to variations in chemical reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Biological Activity
Methyl (2E,4E)-dodeca-2,4-dienoate, also known as methyl 2,4-decadienoate, is a compound of significant interest due to its diverse biological activities and potential applications in various fields including medicine and agriculture. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H18O2 and features a diene structure with two double bonds in the 2 and 4 positions. This configuration contributes to its reactivity and interaction with biological systems.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens. For example:
- Bacterial Strains : The compound has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported at 78 µg/mL for both bacteria .
- Fungal Strains : It has also shown activity against fungi such as Candida albicans and Aspergillus niger, with MICs of 78 µg/mL and 39 µg/mL respectively .
2. Antitumor Activity
In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. For instance, it has been reported to achieve a 100% kill rate on MCF-7 breast cancer cells at a concentration of 100 µg/mL .
3. Endocannabinoid System Interaction
Recent studies suggest that derivatives of this compound may interact with the endocannabinoid system. These compounds have been found to bind to cannabinoid receptors (CB1 and CB2), indicating potential therapeutic applications in treating inflammatory conditions .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. This includes:
- Enzyme Inhibition : The compound may act as an inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids .
- Receptor Modulation : Its structural configuration allows it to function as a ligand for cannabinoid receptors, influencing various signaling pathways related to pain and inflammation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated that the compound effectively inhibited bacterial growth at concentrations comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 78 |
Escherichia coli | 78 |
Candida albicans | 78 |
Aspergillus niger | 39 |
Case Study 2: Cytotoxicity Assessment
In vitro assays conducted on MCF-7 breast cancer cells revealed that this compound induced significant cytotoxicity:
Concentration (µg/mL) | % Cell Kill |
---|---|
100 | 100 |
50 | 80 |
25 | 50 |
Properties
Molecular Formula |
C13H22O2 |
---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
methyl (2E,4E)-dodeca-2,4-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h9-12H,3-8H2,1-2H3/b10-9+,12-11+ |
InChI Key |
FWDIWEBRLBVZRE-HULFFUFUSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C=C/C(=O)OC |
Canonical SMILES |
CCCCCCCC=CC=CC(=O)OC |
Origin of Product |
United States |
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